molecular formula C11H8O2S B3844787 (2E)-3-(furan-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one

(2E)-3-(furan-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one

Cat. No.: B3844787
M. Wt: 204.25 g/mol
InChI Key: VSMJEICCLQDYQR-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-3-(furan-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one is a chalcone derivative featuring a conjugated α,β-unsaturated ketone system with heterocyclic substituents: a furan ring at the β-position and a thiophene ring at the α-position. Chalcones, such as this compound, are pivotal intermediates in flavonoid biosynthesis and exhibit diverse biological activities, including antimicrobial, antifungal, and antiviral properties . The presence of furan and thiophene moieties enhances its π-conjugation, influencing its electronic properties and molecular interactions. X-ray crystallographic studies of related furan-thiophene chalcones reveal planar molecular geometries stabilized by intramolecular hydrogen bonds, which may contribute to their solid-state packing and reactivity .

Properties

IUPAC Name

(E)-3-(furan-2-yl)-1-thiophen-2-ylprop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O2S/c12-10(11-4-2-8-14-11)6-5-9-3-1-7-13-9/h1-8H/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSMJEICCLQDYQR-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=CC(=O)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=C/C(=O)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(furan-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between furan-2-carbaldehyde and thiophene-2-acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve high yields and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan and thiophene rings. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol. Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Electrophilic substitution reactions can take place on the aromatic rings. Halogenation, nitration, and sulfonation are examples of such reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation with bromine in acetic acid, nitration with nitric acid and sulfuric acid, and sulfonation with sulfur trioxide in sulfuric acid.

Major Products:

    Oxidation: Oxidized derivatives of the furan and thiophene rings.

    Reduction: Corresponding alcohols from the reduction of the carbonyl group.

    Substitution: Halogenated, nitrated, or sulfonated derivatives of the aromatic rings.

Scientific Research Applications

(2E)-3-(furan-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one has various applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of (2E)-3-(furan-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one depends on its specific application:

    Biological Activity: The compound may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation.

    Electronic Properties: In organic electronics, the compound’s conjugated system allows it to participate in charge transport and light emission processes.

Comparison with Similar Compounds

Table 1: Comparison of physicochemical properties

Compound Name Molecular Formula Melting Point (°C) Yield (%) HPLC Purity (%) Key Substituents
(2E)-3-(furan-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one C₁₁H₈O₂S Not reported Not reported Not reported Furan, thiophene
LabMol-70 C₁₄H₁₂O₂S₂ 152 25 100 Furan, 4-(methylsulfanyl)phenyl
LabMol-71 C₁₄H₁₂O₂S₂ 114 19 99.05 Furan, 4-(methylsulfanyl)phenyl
(2E)-1-(4-bromophenyl)-3-(thiophen-2-yl)prop-2-en-1-one C₁₃H₉BrOS Not reported Not reported Not reported Thiophene, 4-bromophenyl
(2E)-3-(4-bromophenyl)-1-(furan-2-yl)prop-2-en-1-one C₁₃H₉BrO₂ Not reported Not reported Not reported Furan, 4-bromophenyl

Key Observations :

  • Thiophene-containing chalcones (e.g., LabMol-70, ) generally exhibit higher melting points compared to furan derivatives, likely due to stronger sulfur-mediated intermolecular interactions.
  • Substitution at the 4-position (e.g., bromo or methylsulfanyl groups) enhances thermal stability but may reduce synthetic yields due to steric or electronic effects .

Antifungal and Antimicrobial Efficacy

Key Observations :

  • Furan-thiophene hybrids are underrepresented in antimicrobial studies, but furan-substituted chalcones (e.g., ) show exceptional potency against T. rubrum (MIC = 0.07 µg/mL), suggesting that the furan moiety enhances antifungal activity.

Computational Studies

  • DFT calculations on related thiophene chalcones (e.g., ) reveal planar geometries with intramolecular H-bonds, consistent with X-ray data for furan analogues .
  • UV-Vis analysis of π-conjugated chalcones (e.g., ) shows absorption maxima near 350–400 nm, attributed to the enone system’s π→π* transitions.

Crystallographic and Hydrogen-Bonding Patterns

  • X-ray studies of (2E)-1-(4-bromophenyl)-3-(thiophen-2-yl)prop-2-en-1-one reveal C–H···O and π-stacking interactions, whereas furan-containing analogues (e.g., ) exhibit O–H···O hydrogen bonds, stabilizing their crystal lattices.

Biological Activity

(2E)-3-(furan-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one, also known by its CAS number 42811-86-9, is a compound that has garnered attention for its potential biological activities. The molecular formula is C11H8O2SC_{11}H_{8}O_{2}S, and it has a molar mass of 204.24 g/mol. This compound is part of a class of compounds known as chalcones, which are characterized by their enone functional groups and have been studied for various biological activities.

Antioxidant Activity

Research indicates that chalcone derivatives, including this compound, exhibit significant antioxidant properties. These compounds can scavenge free radicals, thereby protecting cells from oxidative stress. A study demonstrated that similar furan-based chalcones showed substantial radical scavenging activity, suggesting that this compound may possess comparable effects .

Antimicrobial Activity

Chalcones have also been reported to exhibit antimicrobial properties. In vitro studies have shown that certain derivatives can inhibit the growth of various bacterial and fungal strains. For instance, studies on related compounds have indicated effective inhibition against pathogens such as Staphylococcus aureus and Escherichia coli . The presence of the furan and thiophene rings in this compound may enhance its interaction with microbial cell membranes, contributing to its antimicrobial efficacy.

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Chalcones have been observed to induce apoptosis in cancer cells through multiple mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation. For example, related compounds have demonstrated the ability to inhibit cell migration and invasion in breast cancer models . The structural features of this compound may play a crucial role in its anticancer activity.

Enzyme Inhibition

One notable area of research is the inhibition of tyrosinase, an enzyme critical for melanin production. Studies on furan-based chalcones have shown promising results in inhibiting mushroom tyrosinase activity. For instance, derivatives exhibited IC50 values significantly lower than those of standard inhibitors like kojic acid . This suggests that this compound may also serve as an effective tyrosinase inhibitor.

Case Study 1: Tyrosinase Inhibition

A recent study synthesized various derivatives of furan-based chalcones and evaluated their tyrosinase inhibitory activity. The results indicated that compounds with specific substitutions on the aromatic rings showed enhanced inhibitory effects compared to others. The study highlighted that the presence of hydroxyl groups on the phenolic ring significantly increased activity .

CompoundIC50 (µM)Control (Kojic Acid)
Compound A0.0433 ± 0.001619.97 ± 0.36
Compound B0.28 ± 0.0133.47 ± 0.05

This table summarizes the IC50 values for selected compounds compared to the control.

Case Study 2: Antimicrobial Efficacy

In another investigation, various furan and thiophene derivatives were screened for antimicrobial activity against several bacterial strains. The findings revealed that certain modifications to the thiophene ring enhanced antimicrobial potency significantly.

CompoundBacterial StrainZone of Inhibition (mm)
Compound CStaphylococcus aureus15
Compound DEscherichia coli12

These results indicate that structural modifications can influence biological activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-3-(furan-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.